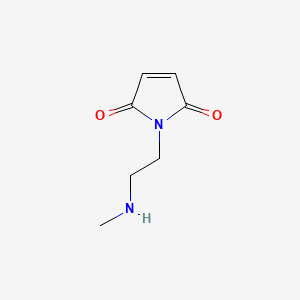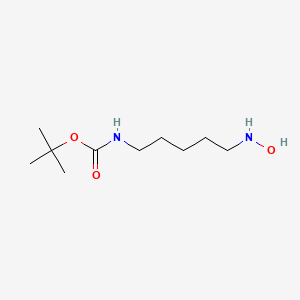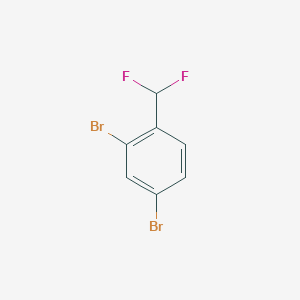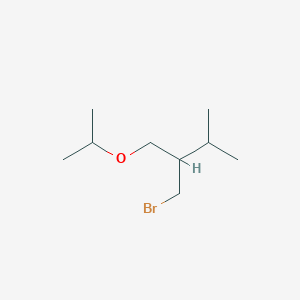
1-(5-Bromo-4-fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by its unique structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, and a diazinane-2,4-dione moiety
Méthodes De Préparation
The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-4-fluoro-2-methylaniline, which is then subjected to further reactions to introduce the diazinane-2,4-dione moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and output.
Analyse Des Réactions Chimiques
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mécanisme D'action
The mechanism of action of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-Bromo-4-fluoro-2-methylaniline: This compound shares a similar phenyl ring structure but lacks the diazinane-2,4-dione moiety, making it less complex and potentially less versatile in certain applications
5-Bromo-2-fluoro-4-methylaniline: Another similar compound with a different arrangement of functional groups, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10BrFN2O2 |
|---|---|
Poids moléculaire |
301.11 g/mol |
Nom IUPAC |
1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10BrFN2O2/c1-6-4-8(13)7(12)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17) |
Clé InChI |
NGKCLKDPZDCJKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)

![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)






